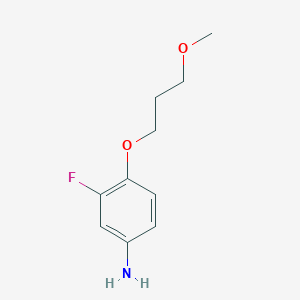

3-Fluoro-4-(3-methoxypropoxy)aniline

Description

3-Fluoro-4-(3-methoxypropoxy)aniline is a fluorinated aniline derivative characterized by a methoxypropoxy substituent at the para position and a fluorine atom at the meta position of the aromatic ring.

Properties

IUPAC Name |

3-fluoro-4-(3-methoxypropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-5-2-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBVQTNODCLSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-methoxypropoxy)aniline typically involves the nucleophilic substitution of a suitable aniline derivative. One common method is the reaction of 3-fluoroaniline with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-methoxypropoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Fluoro-4-(3-methoxypropoxy)aniline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Fluoro-4-(3-methoxypropoxy)aniline exerts its effects involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxypropoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Observations:

- Chain Length and Lipophilicity : The methoxypropoxy group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 3-fluoro-4-methoxyaniline . This may enhance membrane permeability in biological systems.

- Heterocyclic Influence : Compounds with pyridine (e.g., 3-fluoro-4-(pyridin-4-ylmethoxy)aniline) or tetrahydrofuran rings exhibit distinct electronic profiles, impacting hydrogen-bonding capabilities and target interactions .

Stability and Reactivity

Biological Activity

3-Fluoro-4-(3-methoxypropoxy)aniline (CAS No. 946785-56-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H16FNO2, with a molecular weight of 239.28 g/mol. The presence of the fluorine atom and the methoxypropoxy group contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cellular signaling pathways. The compound acts as a potential inhibitor of certain enzymes, modulating their activity and influencing various biochemical pathways.

Key Mechanisms:

- Kinase Inhibition: Similar compounds have shown efficacy as kinase inhibitors, which are critical in cancer therapy and other diseases.

- Receptor Binding: The compound may interact with specific receptors, potentially influencing cellular responses to growth factors or hormones.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated anilines. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including colorectal cancer (CRC) cells. The mechanism often involves inducing cell cycle arrest and apoptosis through the modulation of cyclin proteins and the generation of reactive oxygen species (ROS).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | TBD | Induces G2/M phase arrest |

| Related Compound 12 | HCT-116 | 0.1 | Targets tubulin, induces ROS |

Antimicrobial Activity

Fluorinated compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against specific bacterial strains, although detailed data on its spectrum of activity is limited.

Case Studies

-

Cytotoxicity Against Cancer Cells:

A study evaluated the cytotoxic effects of several fluorinated anilines on HCT-116 colorectal cancer cells. The results indicated that these compounds could induce significant cell death through apoptosis and cell cycle arrest mechanisms. -

Molecular Docking Studies:

Molecular docking analyses have shown that this compound can effectively bind to target proteins involved in cancer progression, demonstrating its potential as a lead compound for further drug development.

Research Findings

Research on related compounds indicates that modifications in the chemical structure significantly influence biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish anticancer efficacy.

Summary of Research Findings:

- Fluorination Effects: The presence of fluorine enhances lipophilicity and metabolic stability.

- Substituent Influence: Variations in substituents can lead to different biological profiles, impacting potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.